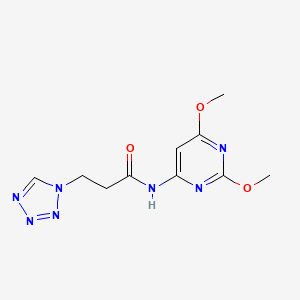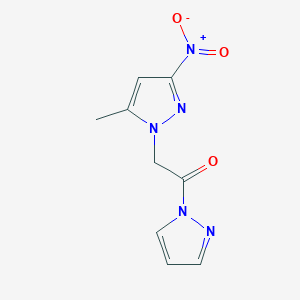![molecular formula C28H27N5O3S B4322473 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE](/img/structure/B4322473.png)
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
概要
説明
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is a complex organic compound that features a quinoxaline moiety, a piperazine ring, and an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE involves multiple steps, starting with the preparation of the quinoxaline and indole intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The indole structure is typically prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE has several scientific research applications:
作用機序
The mechanism of action of 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinoxaline and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to DNA, inhibiting enzyme activity, or disrupting cellular processes .
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2-carboxylate and quinoxaline-2,3-dione.
Indole Derivatives: Compounds with similar indole structures, such as indole-3-acetic acid and indole-3-carbinol.
Piperazine Derivatives: Compounds with similar piperazine structures, such as N-phenylpiperazine and N-methylpiperazine.
Uniqueness
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is unique due to its combination of quinoxaline, piperazine, and indole moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[5-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-20(34)33-14-13-22-19-23(11-12-26(22)33)37(35,36)32-17-15-31(16-18-32)28-27(21-7-3-2-4-8-21)29-24-9-5-6-10-25(24)30-28/h2-12,19H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNAHVRIIFRMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-1-(3-IODOPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4322393.png)
![ethyl 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B4322402.png)

![4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID](/img/structure/B4322418.png)
![N-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-N'-3-pyridinyl-1,2-ethanediamine](/img/structure/B4322420.png)
![1-[6-(2-OXO-1-PYRROLIDINYL)-2-ADAMANTYL]-2-PYRROLIDINONE](/img/structure/B4322431.png)
![methyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4322435.png)
![N-({[(trifluoromethyl)sulfonyl]amino}methyl)acetamide](/img/structure/B4322440.png)
![3-(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322443.png)
![1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322446.png)
![3-(2-methoxyphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322454.png)
![3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322459.png)
![2-(4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-3-phenylquinoxaline](/img/structure/B4322466.png)

